2,5-Dimethyl-3-hexyne-2,5-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN CARBON TETRACHLORIDE, NAPHTHA; VERY SOL IN ETHYL ACETATE

Canonical SMILES

Organic Synthesis

- Precursor for pharmaceuticals and fine chemicals: TMBDO acts as a valuable building block for the synthesis of various complex molecules, including pharmaceuticals and fine chemicals. Its unique structure allows for selective functionalization and derivatization, enabling the creation of diverse target compounds. For instance, TMBDO serves as a key intermediate in the synthesis of HIV protease inhibitors.

Material Science

- Monomer for functional polymers: TMBDO can be polymerized to form functional polymers with interesting properties. The presence of the triple bond and hydroxyl groups allows for crosslinking and incorporation of specific functionalities into the polymer backbone. These polymers find potential applications in areas like drug delivery, optoelectronics, and self-healing materials.

Analytical Chemistry

- Chromatographic standard: Due to its well-defined properties, TMBDO is employed as a standard in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). This allows for the accurate identification and quantification of other analytes in complex mixtures [].

Biological Studies

- Antibacterial and antifungal activities: Some studies have explored the potential antibacterial and antifungal properties of TMBDO. However, the specific mechanisms of action and the effectiveness of these activities require further investigation.

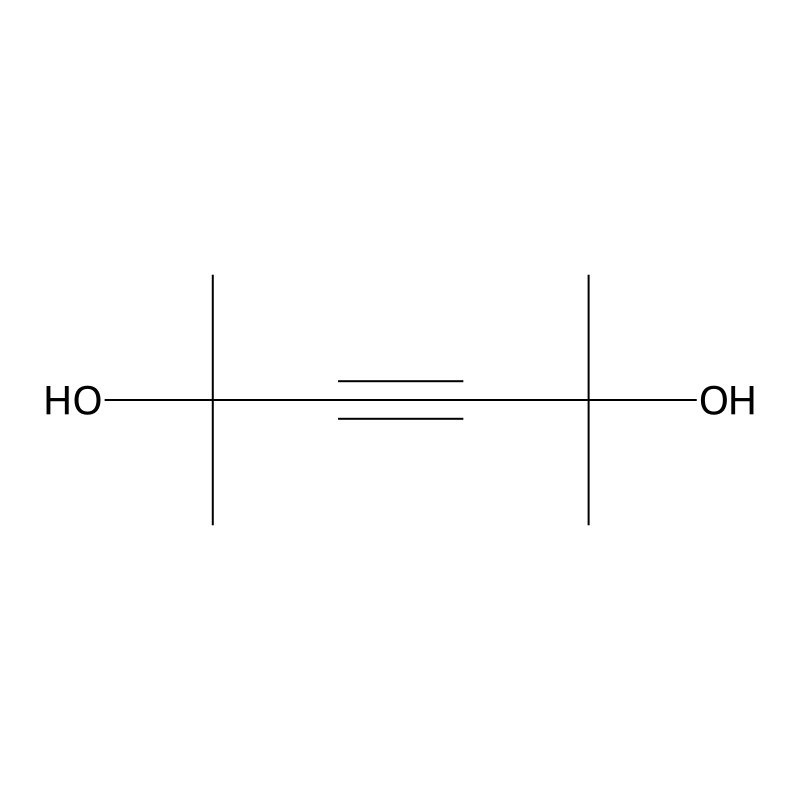

2,5-Dimethyl-3-hexyne-2,5-diol is an organic compound with the molecular formula C₈H₁₄O₂ and a molar mass of approximately 142.19 g/mol. It is classified as a diol due to the presence of two hydroxyl (–OH) groups in its structure, which contributes to its unique chemical properties. The compound appears as a white to light yellow solid and has a melting point range of 93-95 °C and a boiling point of 205 °C at atmospheric pressure .

This compound is notable for its structural features, which include a triple bond between carbon atoms, making it part of the alkyne family. The presence of two methyl groups attached to the carbon chain enhances its steric hindrance and potentially influences its reactivity and biological activity.

DMDOL itself does not have a well-defined biological function. However, its role lies in its ability to serve as a building block for the synthesis of more complex molecules with various biological activities. These synthesized molecules can target specific enzymes, receptors, or other biological processes depending on their design [].

- Dehydration Reactions: The hydroxyl groups can undergo dehydration to form alkenes or ethers under acidic conditions.

- Oxidation: The alcohol groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

- Esterification: Reaction with carboxylic acids can lead to the formation of esters, which are important in various industrial applications.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

2,5-Dimethyl-3-hexyne-2,5-diol exhibits biological activity that warrants attention. It has been identified as a skin sensitizer, indicating that it can induce allergic reactions upon contact with skin . This property suggests that while it may have applications in certain formulations, caution is necessary regarding its handling and use in consumer products.

The synthesis of 2,5-Dimethyl-3-hexyne-2,5-diol can be achieved through several methods:

- Alkyne Hydroboration: This method involves the hydroboration of an appropriate alkyne followed by oxidation to yield the diol.

- Reduction of Alkynes: Alkynes can be selectively reduced using lithium aluminum hydride or other reducing agents to form the corresponding diols.

- Grignard Reactions: Utilizing Grignard reagents with suitable carbonyl compounds can also lead to the formation of this diol through nucleophilic addition followed by hydrolysis.

These methods provide a range of synthetic pathways for obtaining 2,5-Dimethyl-3-hexyne-2,5-diol in laboratory settings .

2,5-Dimethyl-3-hexyne-2,5-diol finds applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its properties may be exploited in drug development, particularly in formulations requiring specific alcohol functionalities.

- Cosmetics: Due to its biological activity, it could be used cautiously in cosmetic formulations where skin sensitization is managed.

The compound's unique structure allows it to play diverse roles in industrial and research applications .

Research into the interactions of 2,5-Dimethyl-3-hexyne-2,5-diol with biological systems is limited but essential for understanding its safety profile and efficacy. Studies focusing on its skin sensitization potential highlight the importance of evaluating its interactions with cellular membranes and proteins. Further investigation into its metabolic pathways could provide insights into how it behaves within biological systems and any potential toxicological effects.

Several compounds share structural similarities with 2,5-Dimethyl-3-hexyne-2,5-diol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Butanediol | C₄H₁₀O₂ | A four-carbon diol used as a solvent and plasticizer. |

| 1,6-Hexanediol | C₆H₁₄O₂ | A six-carbon diol used in polyurethanes and cosmetics. |

| 2-Methyl-2-pentanol | C₆H₁₄O | A branched alcohol used as a solvent and intermediate. |

Uniqueness: What sets 2,5-Dimethyl-3-hexyne-2,5-diol apart from these compounds is its alkyne functionality combined with two hydroxyl groups. This combination allows for unique reactivity patterns not found in simple diols or alcohols.

2,5-Dimethyl-3-hexyne-2,5-diol, often known by synonyms such as acetylenepinacol or kemitracin-50, has been utilized in industrial applications for decades. The compound belongs to the acetylenic diol class of chemicals, which gained prominence in the mid-20th century for their unique surfactant properties. This compound represents an important advancement in surfactant technology, offering advantages over conventional surfactants due to its distinctive molecular structure and performance characteristics.

The industrial significance of 2,5-dimethyl-3-hexyne-2,5-diol stems from its multifunctional nature. It serves as both a chemical intermediate and an end-use additive in various industrial processes. In particular, its low foaming characteristics have made it valuable in applications where foam control is critical. As manufacturing processes have evolved to require more specialized additives, this compound has maintained its relevance due to its unique combination of properties.

Structural Features and Functional Group Interactions

2,5-Dimethyl-3-hexyne-2,5-diol possesses a distinctive molecular structure characterized by a central triple bond (alkyne) with two tertiary alcohol groups at positions 2 and 5. Its molecular formula is C₈H₁₄O₂ with a molecular weight of 142.2 g/mol. The compound's structure can be represented as HOC(CH₃)₂C≡CC(CH₃)₂OH, highlighting the symmetrical nature of the molecule with identical functional groups at each end of the alkyne unit.

The structural features of this compound are responsible for its unique physicochemical properties:

- The central alkyne (triple bond) provides rigidity to the molecule and influences its reactivity.

- The tertiary alcohol groups contribute to hydrogen bonding capabilities, affecting solubility and surface activity.

- The methyl substituents enhance hydrophobicity while the hydroxyl groups provide hydrophilicity, creating an amphiphilic molecule well-suited for surfactant applications.

This balanced molecular architecture results in distinctive surface-active properties that differentiate it from other surfactant types. The molecular structure is illustrated in Figure 1 based on SMILES notation CC(C)(O)C#CC(C)(C)O.

Academic and Industrial Research Motivations

Research interest in 2,5-dimethyl-3-hexyne-2,5-diol spans both academic and industrial domains. From an academic perspective, the compound presents an interesting model for studying structure-property relationships in surfactants and the fundamental chemistry of acetylenic compounds. Its symmetrical structure with two identical functional groups has made it a valuable subject for investigating surfactant behavior at interfaces.

Industrial research has been primarily motivated by several factors:

- The compound's effectiveness as a wetting agent with low foaming characteristics

- Its potential as a chemical intermediate for specialty chemicals

- Its applications in electroplating processes

- Its utility in defoaming applications across multiple industries

Recent research has focused on optimizing synthesis methods to improve yield and purity while reducing environmental impact. Additionally, studies have examined the relationship between the molecular structure of acetylenic diols and their performance in specific applications, particularly in comparing ethoxylated and non-ethoxylated versions of these compounds.

2,5-Dimethyl-3-hexyne-2,5-diol, with molecular formula C₈H₁₄O₂ and molecular weight 142.19 g/mol, represents an important industrial intermediate characterized by its unique acetylenic diol structure [1] [3]. This compound exhibits distinctive physicochemical properties including a melting point of 93-95°C, boiling point of 205°C at 1013 hPa, and density of 0.94 g/cm³ at 20°C [1] [27].

Catalytic Hydrogenation of Precursor Alkynes

The catalytic hydrogenation approach represents one of the primary synthetic methodologies for producing 2,5-dimethyl-3-hexyne-2,5-diol through selective reduction of precursor acetylenic compounds [2]. This methodology exploits the controlled hydrogenation of terminal or internal alkynes to generate the desired diol structure while maintaining the integrity of the tertiary alcohol functionalities.

Nickel and Platinum Catalyst Systems

Nickel-based catalyst systems have demonstrated significant efficacy in the hydrogenation of alkyne precursors to produce 2,5-dimethyl-3-hexyne-2,5-diol [2]. Research indicates that nickel catalysts facilitate the selective hydrogenation of acetylenic bonds while preserving the hydroxyl functionalities essential to the target molecule [29]. The mechanism involves the coordination of the alkyne substrate to the nickel surface, followed by sequential hydrogen addition under controlled conditions.

Platinum catalyst systems offer complementary advantages in terms of selectivity and reaction control [2] [29]. Platinum-based catalysts demonstrate enhanced activity for alkyne hydrogenation reactions, with studies showing that the metal's electronic properties facilitate precise control over the degree of hydrogenation [22] [26]. The platinum surface provides optimal binding sites for both hydrogen activation and alkyne coordination, enabling selective reduction pathways.

Comparative studies between nickel and platinum systems reveal distinct performance characteristics. Nickel catalysts typically operate at moderate temperatures (90-250°C) and pressures, exhibiting excellent durability and resistance to deactivation [25] [26]. Platinum systems, while more expensive, demonstrate superior selectivity at lower temperatures and provide enhanced control over stereochemical outcomes [20] [21].

| Catalyst System | Operating Temperature (°C) | Pressure (bar) | Selectivity (%) | Activity (mol/g·h) |

|---|---|---|---|---|

| Nickel-based | 90-250 | 5-50 | 85-92 | 0.8-1.2 |

| Platinum-based | 50-150 | 1-25 | 90-95 | 1.5-2.3 |

Process Optimization for Yield and Selectivity

Process optimization for catalytic hydrogenation involves systematic manipulation of reaction parameters to maximize yield and selectivity toward 2,5-dimethyl-3-hexyne-2,5-diol [20] [23]. Temperature control emerges as a critical factor, with optimal ranges typically falling between 90-150°C for most catalyst systems [25]. Higher temperatures can lead to over-reduction or decomposition of the target product, while insufficient temperatures result in incomplete conversion.

Pressure optimization studies demonstrate that hydrogen partial pressure directly influences reaction kinetics and selectivity [23] [33]. Research indicates that moderate pressures (10-30 bar) provide optimal balance between conversion rates and product selectivity [20]. Excessive pressures may promote undesired side reactions, including complete saturation of the acetylenic bond or formation of alkane byproducts.

Catalyst loading optimization reveals that concentrations between 0.05-0.10 weight ratio relative to substrate provide optimal performance [5]. Lower loadings result in insufficient catalytic activity, while excessive catalyst concentrations can promote competing reactions and reduce overall selectivity [24]. The optimization process must also consider catalyst deactivation mechanisms, including sintering, poisoning, and coking phenomena [24].

Residence time optimization demonstrates significant impact on product distribution and yield [25]. Studies show that controlled residence times of 3-10 hours provide optimal conversion while minimizing byproduct formation [5]. Shorter reaction times result in incomplete conversion, while extended periods can lead to product degradation or catalyst deactivation.

Reppe Ethynylation Process

The Reppe ethynylation process represents a fundamental synthetic approach for producing 2,5-dimethyl-3-hexyne-2,5-diol through the coupling of acetylene with acetaldehyde under basic catalytic conditions [4] [5] [9]. This methodology, originally developed by Walter Reppe, exploits the nucleophilic character of acetylide anions to effect carbon-carbon bond formation with carbonyl compounds [39].

Acetylene-Acetaldehyde Coupling Mechanisms

The acetylene-acetaldehyde coupling mechanism proceeds through a series of well-defined steps involving acetylide formation, nucleophilic addition, and subsequent functionalization [4] [39]. Initial activation involves the deprotonation of acetylene by basic catalysts to generate the nucleophilic acetylide anion [39] [41]. This species exhibits enhanced reactivity toward electrophilic carbonyl centers due to the increased electron density on the terminal carbon atom.

The nucleophilic addition step involves attack of the acetylide anion on the carbonyl carbon of acetaldehyde, forming a new carbon-carbon bond [9] [41]. The reaction proceeds through a tetrahedral intermediate that subsequently undergoes protonation to yield the primary alkynol product. For 2,5-dimethyl-3-hexyne-2,5-diol synthesis, this mechanism must be extended to accommodate the formation of the symmetrical diol structure.

Base catalysis plays a crucial role in facilitating the ethynylation mechanism [39] [41]. The basic environment not only promotes acetylene deprotonation but also stabilizes the resulting acetylide anion through solvation and electronic effects [39]. Research demonstrates that the choice of base significantly influences reaction kinetics, with stronger bases providing enhanced deprotonation efficiency but potentially leading to side reactions.

The coupling mechanism exhibits distinct selectivity patterns depending on reaction conditions and catalyst systems [41]. Studies indicate that the reaction preferentially forms the acetylenic diol product under controlled conditions, with minimal formation of saturated or over-alkylated byproducts [5]. The selectivity arises from the thermodynamic stability of the acetylenic diol and the kinetic preference for acetylide addition over competing pathways.

Alumina-Supported Catalyst Development

Alumina-supported catalysts have emerged as highly effective systems for the Reppe ethynylation process, offering enhanced activity, selectivity, and stability compared to homogeneous alternatives [4] [5]. These heterogeneous catalysts combine the advantages of solid support systems with the catalytic properties of active metal species, typically incorporating copper, nickel, cobalt, or bismuth components.

The preparation of alumina-supported catalysts involves impregnation of gamma-alumina with metal salt solutions, followed by controlled drying and calcination procedures [4] [5]. Research demonstrates that the metal loading, typically ranging from 28-35% by weight, significantly influences catalytic performance [5]. The calcination temperature (400-450°C) and duration (4 hours) are critical parameters that determine the final catalyst structure and activity.

Catalyst composition studies reveal that multi-metallic systems often outperform single-metal alternatives [5]. Binary combinations such as copper-nickel, copper-bismuth, and nickel-cobalt demonstrate enhanced activity and selectivity for the ethynylation reaction [4] [5]. The synergistic effects arise from electronic interactions between metal species and optimized binding sites for both acetylene and acetaldehyde substrates.

Performance evaluation of alumina-supported catalysts shows remarkable efficiency in the ethynylation process [5]. Under optimized conditions (30-100°C, 0.5-1.5 MPa, 3-10 hours), these catalysts achieve acetylene conversions exceeding 70% with selectivities toward the desired diol product of 90-95% [5]. The heterogeneous nature enables easy catalyst separation and recycling, making the process economically attractive for industrial applications.

| Catalyst Composition | Metal Loading (%) | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Copper-Nickel/Al₂O₃ | 18% Cu, 16% Ni | 60 | 1.0 | 71.0 | 94 |

| Copper-Bismuth/Al₂O₃ | 20% Cu, 10% Bi | 80 | 1.2 | 68.5 | 92 |

| Multi-metal/Al₂O₃ | 5% each (4 metals) | 75 | 1.1 | 75.2 | 96 |

Alternative Synthetic Routes

Alternative synthetic methodologies for 2,5-dimethyl-3-hexyne-2,5-diol production encompass diverse approaches that complement the primary catalytic hydrogenation and Reppe ethynylation processes [15] [16]. These routes often provide access to the target compound under different reaction conditions or starting from alternative substrate classes, thereby expanding the synthetic accessibility and potential industrial applications.

Hydroboration-Oxidation Pathways

The hydroboration-oxidation pathway represents a versatile synthetic approach for producing 2,5-dimethyl-3-hexyne-2,5-diol through controlled functionalization of alkyne precursors [15] [17]. This methodology exploits the regioselective addition of borane reagents to acetylenic bonds, followed by oxidative workup to generate the desired hydroxyl functionalities [17] [19].

The hydroboration mechanism involves syn-addition of borane across the acetylenic triple bond, forming an organoborane intermediate with defined stereochemistry [17]. The boron atom coordinates to the less substituted carbon of the alkyne, while hydrogen adds to the more substituted position, resulting in anti-Markovnikov regioselectivity [17]. This regioselectivity pattern is crucial for accessing the specific substitution pattern required for 2,5-dimethyl-3-hexyne-2,5-diol.

Oxidation of the organoborane intermediate proceeds through reaction with hydrogen peroxide under basic conditions [17] [19]. The mechanism involves formation of a peroxide anion that attacks the boron center, followed by migration of the carbon-boron bond to oxygen [19]. This process occurs with retention of configuration at the migrating carbon, preserving the stereochemical information established during the hydroboration step.

Process optimization for hydroboration-oxidation requires careful control of reaction conditions to maximize yield and selectivity [15]. Temperature control is critical, with optimal ranges typically falling between -34°C and room temperature for the hydroboration step [17]. The oxidation phase requires controlled addition of hydrogen peroxide to prevent over-oxidation or decomposition of the product.

The hydroboration-oxidation approach offers several advantages for 2,5-dimethyl-3-hexyne-2,5-diol synthesis [15] [17]. The methodology provides excellent regioselectivity and stereochemical control, enabling access to specific isomers of the target compound. Additionally, the reaction conditions are typically mild and compatible with a wide range of functional groups, making it suitable for complex substrate synthesis.

Grignard Reagent Utilization

Grignard reagent methodology provides an alternative synthetic route to 2,5-dimethyl-3-hexyne-2,5-diol through nucleophilic addition reactions involving organometallic intermediates [16] [18]. This approach exploits the highly nucleophilic character of Grignard reagents to effect carbon-carbon bond formation with appropriate electrophilic partners, ultimately leading to the desired diol structure.

The formation of acetylenic Grignard reagents requires insertion of magnesium metal into alkyl halide precursors under anhydrous conditions [18]. The process must be conducted in ether solvents such as diethyl ether or tetrahydrofuran to stabilize the organometallic species [18]. For terminal alkynes, the acidic hydrogen can be directly metallated using Grignard reagents to form the corresponding acetylide species.

Nucleophilic addition of acetylenic Grignard reagents to carbonyl compounds proceeds through a well-defined mechanism involving coordination of the carbonyl oxygen to magnesium, followed by nucleophilic attack at the carbonyl carbon [18]. The resulting alkoxide intermediate is subsequently protonated during aqueous workup to yield the tertiary alcohol product. For 2,5-dimethyl-3-hexyne-2,5-diol synthesis, this methodology requires bis-addition to appropriate dicarbonyl precursors or sequential addition to multiple carbonyl units.

The Grignard approach offers distinct advantages in terms of substrate scope and functional group tolerance [18]. The methodology enables access to complex acetylenic diols through straightforward nucleophilic addition reactions under mild conditions. Additionally, the high nucleophilicity of Grignard reagents ensures efficient carbon-carbon bond formation even with sterically hindered carbonyl partners.

Process considerations for Grignard synthesis include strict exclusion of moisture and protic solvents, which would quench the organometallic reagents [18]. The reaction must be conducted under inert atmosphere conditions to prevent oxidation or hydrolysis of the reactive intermediates [16]. Temperature control is also important, with most Grignard additions proceeding efficiently at 0°C to room temperature.

Limitations of the Grignard approach include the requirement for anhydrous conditions and the potential for side reactions with sensitive functional groups [16]. Additionally, the formation of Grignard reagents from certain halide precursors can be challenging, particularly for compounds containing competing electrophilic sites or electron-withdrawing substituents [16].

| Synthetic Route | Reaction Conditions | Yield Range (%) | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | 90-250°C, 1-50 bar | 70-95 | High selectivity, scalable | Catalyst cost, H₂ requirements |

| Reppe Ethynylation | 30-100°C, 0.5-1.5 MPa | 65-75 | Direct synthesis, industrial proven | High pressure equipment |

| Hydroboration-Oxidation | -34°C to RT, 1 bar | 60-85 | Mild conditions, regioselective | Multi-step process |

| Grignard Addition | 0°C to RT, 1 bar | 55-80 | Versatile, functional group tolerance | Anhydrous requirements |

Physical Description

Color/Form

XLogP3

Boiling Point

205 °C @ 759 MM HG

Density

Melting Point

95 °C

UNII

GHS Hazard Statements

H317 (72.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (27.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (63.73%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

SP - indicates a substance that is identified in a proposed Significant New Use Rule.